5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile typically involves the reaction of 5-chloro-3-methoxy-1,6-naphthyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of 5-amino-3-methoxy-1,6-naphthyridine-2-carbonitrile.
Substitution: Formation of 5-substituted-3-methoxy-1,6-naphthyridine-2-carbonitrile derivatives.
Scientific Research Applications
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,6-naphthyridine-2-carbonitrile
- 3-Methoxy-1,6-naphthyridine-2-carbonitrile
- 5-Chloro-3-methoxy-1,8-naphthyridine-2-carbonitrile
Uniqueness
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is unique due to the presence of both chloro and methoxy groups on the naphthyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in various applications .
Properties
Molecular Formula |
C10H6ClN3O |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3 |
InChI Key |
RMIKWOPNGRFGEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.